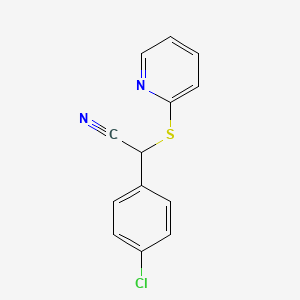![molecular formula C21H19N3S2 B3037404 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-89-9](/img/structure/B3037404.png)
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine (also known as 2-BPPT) is an organic compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 2-BPPT is a heterocyclic compound composed of a benzothienopyrimidine ring system with a methylene bridge between the two sulfur atoms. The compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used as a ligand for the synthesis of a variety of organic compounds.
Applications De Recherche Scientifique
Fluorescence Properties and Computational Analysis
Research has revealed unique properties of benzothienopyrimidine derivatives, such as solid-state fluorescence. One study synthesized new fluorescent compounds including variants of benzothienopyrimidine, demonstrating strong fluorescence in certain compounds. These findings suggest potential applications in materials science and photonics (Yokota et al., 2012).
Potential Anticancer and Antileukemic Applications
A series of benzothienopyrimidine derivatives synthesized as potential antileukemic agents indicates a possible medical application. The synthesis process and resulting compounds suggest their potential in cancer treatment research (El-Telbany & Hutchins, 1985).
Biological Evaluation and Antimicrobial Activity
Research focusing on pyrimidine derivatives, including benzothienopyrimidine, has evaluated biological properties, such as cytotoxicity against cancer cell lines and antimicrobial activity. This research expands the potential use of these compounds in developing new therapeutic agents (Stolarczyk et al., 2021).
Molecular Docking and Selective Enzyme Inhibition
Another study explored benzothienopyrimidin derivatives as selective cyclooxygenase-2 inhibitors. The research involved molecular docking to understand interactions with the enzyme, indicating applications in pharmaceutical research, especially for anti-inflammatory and cancer treatments (Barone et al., 2014).
Synthesis of Derivatives for Antimicrobial Agents
Research on the synthesis of benzothienopyrimidine derivatives as potential antimicrobial agents suggests its application in combating microbial infections. Preliminary tests showed activity against specific fungal and bacterial strains, underlining its potential in antimicrobial drug development (Soliman et al., 2009).
Electronic Aspects and Synthesis
Studies on the synthesis and electronic aspects of benzothienopyrimidine derivatives reveal insights into their electronic properties. Understanding these properties is essential in fields like material science and electronic engineering (Gajda et al., 2015).
Fungicidal Activity
Research on novel benzothienopyrimidine derivatives showed significant fungicidal activity against various fungi. This highlights its potential use in agriculture and fungicide development (Xu et al., 2018).
Propriétés
IUPAC Name |
2-benzylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c1-2-8-15(9-3-1)14-25-21-22-18-16-10-4-5-11-17(16)26-19(18)20(23-21)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPDIMYOGEHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



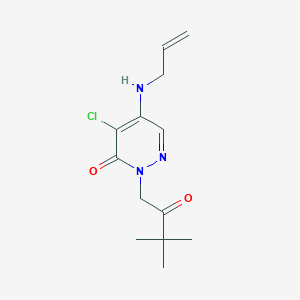
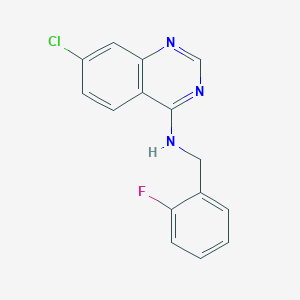
![7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B3037326.png)

![4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B3037329.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3037330.png)
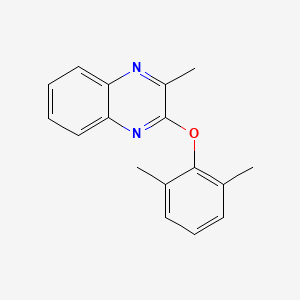
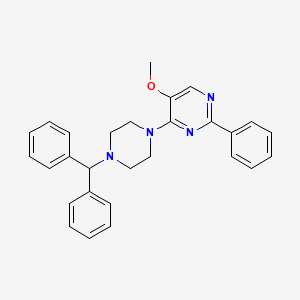
![(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3037333.png)
![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037337.png)
